molecular formula C15H22Cl2N2O3 B12713581 5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-2-methoxybenzamide monohydrochloride CAS No. 28478-48-0

5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-2-methoxybenzamide monohydrochloride

Cat. No.: B12713581
CAS No.: 28478-48-0
M. Wt: 349.2 g/mol
InChI Key: FHUKMJGACMEEKS-UHFFFAOYSA-N
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Description

5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-2-methoxybenzamide monohydrochloride is a chemical compound with a complex structure that includes a chloro-substituted benzamide core, a pyrrolidinyl group, and methoxy and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-2-methoxybenzamide monohydrochloride typically involves multiple steps, starting with the preparation of the benzamide core. The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions. The pyrrolidinyl group is then attached via nucleophilic substitution, often using a pyrrolidine derivative. The final product is obtained by crystallization and purification processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-2-methoxybenzamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-2-methoxybenzamide monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-2-methoxybenzamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-2-methoxybenzamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

28478-48-0

Molecular Formula

C15H22Cl2N2O3

Molecular Weight

349.2 g/mol

IUPAC Name

5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-hydroxy-2-methoxybenzamide;hydrochloride

InChI

InChI=1S/C15H21ClN2O3.ClH/c1-3-18-6-4-5-10(18)9-17-15(20)11-7-12(16)13(19)8-14(11)21-2;/h7-8,10,19H,3-6,9H2,1-2H3,(H,17,20);1H

InChI Key

FHUKMJGACMEEKS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)O)Cl.Cl

Origin of Product

United States

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